N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
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Description
N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide is a useful research compound. Its molecular formula is C17H22N4O5S and its molecular weight is 394.45. The purity is usually 95%.
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Biological Activity
N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its structure, biological properties, and relevant studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C17H24N4O5S, with a molecular weight of approximately 396.461 g/mol. It features a sulfonamide group attached to a benzamide moiety and an oxadiazole ring, which are known to contribute to various biological activities.
Property | Value |
---|---|
Molecular Formula | C17H24N4O5S |
Molecular Weight | 396.461 g/mol |
SMILES | CCCN(CCC)S(=O)(=O)c1ccc(cc1)C(=O)Nc2oc(COC)nn2 |
IUPAC Name | 4-(dipropylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Anticancer Properties
Research has indicated that derivatives of the oxadiazole ring exhibit promising anticancer activities. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- In vitro studies : The compound demonstrated significant antiproliferative activity against several cancer cell lines including breast carcinoma (T47D), colon carcinoma (HT-29), and lung carcinoma (A549). For instance, one study reported an IC50 value of 8.107 μM against HepG2 cells, which is notably lower than that of doxorubicin (0.877 μM) .
The mechanisms underlying the anticancer effects of this compound may involve:
- Inhibition of Kinases : The compound has shown to inhibit key kinases involved in cancer progression, such as ERK1/2. This inhibition can disrupt cell signaling pathways critical for tumor growth .
- Induction of Apoptosis : Studies have demonstrated that the compound can induce apoptosis in cancer cells by activating caspases and promoting DNA fragmentation, which are hallmarks of programmed cell death .
Case Studies
Several case studies have highlighted the efficacy of similar compounds with oxadiazole moieties:
- Study on Thiadiazole Derivatives : A review on 1,3,4-thiadiazole derivatives found that compounds similar in structure to the target compound exhibited selective cytotoxicity against various cancer types while sparing normal cells .
- Molecular Docking Studies : Molecular docking studies suggest that the oxadiazole ring enhances binding affinity to specific biological targets, potentially increasing therapeutic efficacy .
Properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-12-5-3-4-10-21(12)27(23,24)14-8-6-13(7-9-14)16(22)18-17-20-19-15(26-17)11-25-2/h6-9,12H,3-5,10-11H2,1-2H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQRMUGJSUTGSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.